
1H-Indole-4-carboxamide
Overview
Description
1H-Indole-4-carboxamide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a key structural component in various bioactive molecules, making it a significant target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-4-carboxylic acid with an amine under appropriate conditions to form the carboxamide. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction can produce indole-4-amine derivatives.
Scientific Research Applications
Antimycobacterial Activity
1H-Indole-4-carboxamide derivatives have been identified as promising candidates for the treatment of tuberculosis (TB). Research indicates that these compounds exhibit potent antitubercular activity against Mycobacterium tuberculosis (Mtb) through a unique mechanism involving tryptophan metabolism.
- Mechanism of Action : The indole-4-carboxamides are cleaved by an intracellular amidase in Mtb, releasing 4-aminoindole, which subsequently interferes with tryptophan biosynthesis. This disruption leads to the accumulation of toxic metabolites that inhibit bacterial growth .
- Resistance Mechanisms : Resistance to these compounds can arise through mutations that affect drug metabolism or enhance tryptophan biosynthesis, highlighting the complexity of their action .
Case Study: Efficacy Against Mtb
In vitro studies demonstrated that several indole-4-carboxamide derivatives significantly inhibited Mtb growth at low micromolar concentrations. For instance, compound C1 showed a 1.5 log reduction in intracellular Mtb titer in murine models .
Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)
Another significant application of this compound derivatives is their role as PARP-1 inhibitors, which are crucial in cancer therapy.
- Design and Synthesis : Recent studies have synthesized various derivatives that exhibit high potency against PARP-1, with one compound (LX15) demonstrating an IC50 value of 13 nM and selective toxicity towards BRCA1-deficient cancer cells .
- Mechanism of Action : These compounds induce DNA damage by inhibiting PARP-1, leading to the accumulation of DNA double-strand breaks and impairing cell cycle progression in cancer cells .
Case Study: LX15
The compound LX15 not only showed superior potency compared to standard treatments but also enhanced the efficacy of other chemotherapeutic agents like temozolomide in vitro, indicating its potential for combination therapies .
Antiviral Properties
Research has also explored the antiviral potential of this compound derivatives, particularly against SARS-CoV and its variants.
- SARS-CoV-2 Inhibition : Certain derivatives have been reported as effective inhibitors of SARS-CoV-2's main protease (3CLpro), showcasing their potential in combating viral infections .
Case Study: Structure-Activity Relationship
Studies have detailed the synthesis and structure-activity relationships (SAR) of indole-based compounds, revealing specific modifications that enhance antiviral activity. For example, one compound exhibited an IC50 value of 250 nM against SARS-CoV-2 protease .
Inhibition of Histone Deacetylases (HDACs)
Indole-4-carboxamides have also been investigated for their ability to inhibit histone deacetylases, which play a critical role in epigenetic regulation and cancer progression.
- Mechanism : These compounds act as hydroxamic acid analogs that disrupt HDAC activity, leading to altered gene expression profiles associated with tumor suppression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1H-Indole-4-carboxamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA double-strand breaks, impairing cell-cycle progression and inducing cell death in certain cancer cells.
Comparison with Similar Compounds
1H-Indole-4-carboxamide can be compared with other indole derivatives such as:
- 1H-Indole-2-carboxamide
- 1H-Indole-3-carboxamide
- 1H-Indole-5-carboxamide
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 4-position of the indole ring can result in different interactions with biological targets compared to other positional isomers.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
1H-Indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound derivatives have been synthesized and studied for their potential as therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these derivatives play a crucial role in their biological efficacy.
Antimycobacterial Activity
Recent studies have highlighted the potent antitubercular activity of indole-4-carboxamides against Mycobacterium tuberculosis (Mtb). Research indicates that these compounds act as prodrugs that release active metabolites, which interfere with tryptophan biosynthesis in Mtb.
The mechanism by which indole-4-carboxamides exert their effects involves:
- Prodrug Activation : The compounds are hydrolyzed by an intracellular amidase in Mtb, releasing 4-aminoindole (4-AI), which is toxic to the bacteria.
- Resistance Mechanisms : Resistance can arise through mutations that affect drug metabolism or biosynthesis pathways, specifically involving enzymes such as amidase and tryptophan synthase .
Table 1: In Vitro Antimycobacterial Activity of Indole-4-carboxamides
Compound | MIC (μM) | Activity Against Mtb | Toxicity to Macrophages |
---|---|---|---|
C1 | 0.5 | Yes | No |
C2 | 2.0 | Yes | No |
C3 | 5.0 | Yes | Low |
C4 | 10.0 | Yes | Moderate |
Anti-Cancer Properties
This compound derivatives have also been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Notably, compound LX15 demonstrated remarkable potency against PARP-1 with an IC50 of 13 nM and showed selective cytotoxicity towards BRCA1-deficient cancer cells .
The anticancer activity is attributed to:
- DNA Damage : LX15 causes accumulation of DNA double-strand breaks.
- Cell Cycle Disruption : It impairs cell cycle progression, leading to increased apoptosis in cancer cells.
Table 2: Biological Activity Summary of Selected Indole-4-carboxamide Derivatives
Compound | Target | IC50/CC50 (μM) | Selectivity Ratio (BRCA1-/MCF-7) |
---|---|---|---|
LX15 | PARP-1 | 0.013 / 0.98 | 22 |
AG014699 | PARP-1 | - | - |
Anti-inflammatory Activity
Indole derivatives have been studied for their anti-inflammatory properties. For instance, certain indole-2-carboxamide derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
Case Study: In Vivo Efficacy
In a study involving dextran sulfate sodium (DSS)-induced ulcerative colitis models, indole derivatives exhibited substantial reduction in disease activity index and inflammatory cell infiltration in colon tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-Indole-4-carboxamide, and how can researchers ensure reproducibility?
- Methodology : Begin with refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid, as described in analogous indole syntheses . Control variables such as reaction time (3–5 hours), stoichiometric ratios (1.1:1 molar excess of aldehyde derivatives), and purification steps (recrystallization from DMF/acetic acid). Document raw data (e.g., yield percentages, melting points) in appendices to enable replication, following guidelines for structured lab reports .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use -NMR to confirm indole ring proton environments (e.g., downfield shifts for carboxamide protons) and FT-IR to identify carbonyl stretches (~1650–1700 cm) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks. For structural ambiguities, compare with PubChem’s canonical SMILES data .
Q. How should researchers design preliminary experiments to validate synthetic protocols?
- Methodology : Conduct trial experiments to test solvent systems (e.g., acetic acid vs. ethanol) and catalyst compatibility. Use statistical tools like t-tests to compare yields from ≥3 independent trials. Include error bars in graphs to visualize variability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance this compound yield in heterogeneous catalysis?
- Methodology : Employ design of experiments (DoE) to evaluate temperature, pressure, and catalyst loading (e.g., Pd/C or zeolites). Analyze data using ANOVA to identify significant factors. For reproducibility, archive raw datasets in FAIR-compliant repositories like Chemotion .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Perform meta-analysis of published IC values, accounting for assay variability (e.g., cell lines, incubation times). Use regression models to identify outliers and validate hypotheses via dose-response re-testing . For structural discrepancies, re-analyze NMR spectra with NOESY or COSY to confirm stereochemistry .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures from the PDB. Validate predictions with in vitro assays (e.g., SPR or ITC). Cross-reference results with functional group reactivity databases (e.g., Michael acceptor properties ).
Q. Data Analysis & Presentation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC values. Use bootstrapping to estimate confidence intervals. Report processed data (e.g., normalized absorbance) in main text and raw datasets in appendices .
Q. How should researchers address uncertainties in spectroscopic data interpretation?
- Methodology : Quantify signal-to-noise ratios in NMR/IR spectra. For overlapping peaks, employ deconvolution software (e.g., MestReNova). Cross-check with synthetic controls (e.g., deuterated solvents) .
Q. Ethical & Safety Considerations
Q. What safety protocols are essential when handling intermediates in this compound synthesis?
- Methodology : Use fume hoods for volatile reagents (e.g., acetic acid) and PPE for cyanomethyl derivatives . Document hazard mitigation in appendices, referencing CAS-specific safety data .
Q. How can researchers ensure compliance with FAIR data principles for this compound studies?
- Methodology : Deposit spectral data (NMR, IR) in RADAR4Chem or nmrXiv with unique DOIs. Use ELNs (e.g., Chemotion) for metadata tagging .
Properties
IUPAC Name |
1H-indole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGIRLCXXEJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344171 | |
Record name | 1H-Indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-86-6 | |
Record name | 1H-Indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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